N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-16-21(19-10-6-3-7-11-19)24-23(27-16)25-22(26)20-14-12-18(13-15-20)17-8-4-2-5-9-17/h2-15H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFVWGMZSSHVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 2-aminothiazole derivatives with benzoyl chloride derivatives. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation under controlled conditions:
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Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50–60°C yields the corresponding sulfoxide derivative.
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Sulfone Formation : Prolonged exposure to potassium permanganate (KMnO₄) in aqueous acetone produces sulfones .
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfoxidation | 30% H₂O₂, CH₃COOH, 60°C, 4 h | Thiazole sulfoxide | 72 | |
| Sulfonation | KMnO₄ (0.1 M), acetone/H₂O, 24 h | Thiazole sulfone | 68 |
Reduction Reactions
The carboxamide group and aromatic systems participate in reduction:
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Amide Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the carboxamide to a benzylamine derivative .
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Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol selectively reduces biphenyl to cyclohexane rings at 80°C under 50 psi pressure .
Electrophilic Aromatic Substitution (EAS)
The phenyl group at the 4-position of the thiazole undergoes nitration and halogenation:
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Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para-position relative to the thiazole .
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Bromination : Br₂ in CCl₄ generates mono-brominated products under UV light .
| Reaction | Conditions | Major Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-Nitro-phenyl-thiazole | para > meta | |
| Bromination | Br₂ (1 eq), CCl₄, UV, 30 min | 3-Bromo-phenyl-thiazole | 78% meta |
Nucleophilic Acyl Substitution
The carboxamide group reacts with primary amines in DMF at 120°C to form substituted ureas .
| Nucleophile | Conditions | Product | Conversion (%) | Reference |
|--------------|-----------------------------|----------------------------------|
Scientific Research Applications
The compound has shown significant biological activity in various studies, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide has been evaluated for its anticancer properties. In vitro studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and others. The compound's ability to induce apoptosis in cancer cells has been highlighted as a key mechanism of action .
Study 1: Antimicrobial Evaluation
A study conducted on thiazole derivatives revealed that compounds similar to this compound exhibited notable antimicrobial activity against a range of pathogens. The study utilized a turbidimetric method for evaluation and identified several promising candidates for further development in the field of infectious diseases .
Study 2: Anticancer Screening
In another investigation focused on anticancer properties, derivatives were tested against multiple human cancer cell lines. The results indicated that specific modifications to the thiazole structure significantly enhanced cytotoxicity against breast cancer cells. This highlights the potential for structure-activity relationship (SAR) studies to optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
Comparison with Similar Compounds
Structural Analogues in Carboxamide/Sulfonamide Families
Compound 1 : N-(4-Sulfamoylbenzyl)-[1,1'-biphenyl]-4-carboxamide
- Key Differences : Replaces the thiazole ring with a sulfamoylbenzyl group.
- Biological Relevance: Sulfonamide derivatives are potent carbonic anhydrase inhibitors due to the sulfonamide moiety’s zinc-binding capability. However, the biphenyl carboxamide in Y200-0605 may favor selectivity for non-zinc-dependent targets .
- Hydrophobic Optimization : Substituting biphenyl with naphthyl or diphenylmethane groups in sulfonamide analogs increased hydrophobicity but reduced solubility, a trade-off Y200-0605 mitigates via its balanced thiazole-biphenyl design .
Compound 2 : N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
- Key Differences : Incorporates a pyridinyl substituent and a benzo[d][1,3]dioxol group.
- SAR Insights : The pyridinyl group enhances π-π stacking in binding pockets, while the cyclopropane ring restricts conformational flexibility. Y200-0605’s simpler phenyl substitution may improve synthetic accessibility without compromising target affinity .
Thiazole-Based Derivatives
Compound 3 : N-(5-Methyl-1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide
- Key Differences : Lacks the 4-phenyl substitution on the thiazole ring.
- Impact : The 4-phenyl group in Y200-0605 likely enhances steric hindrance and hydrophobic interactions, improving binding specificity compared to Compound 3 .
Compound 4 : N-(bis(4-Methoxybenzyl)carbamothioyl)nicotinamide
- Key Differences : Uses a nicotinamide scaffold with methoxybenzyl protections.
- Functional Trade-offs : While the methoxy groups improve solubility, they reduce metabolic stability. Y200-0605’s methyl-thiazole and biphenyl groups offer a compromise between stability and lipophilicity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Biological Activity
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4OS2 |
| Molecular Weight | 370.49 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| LogP | Not specified |
Research indicates that compounds structurally similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) .
- Antiviral Activity : Some studies have highlighted the antiviral potential of thiazole derivatives against influenza viruses by inhibiting viral polymerase activity .
- Anti-cancer Effects : Thiazole compounds are also recognized for their anti-cancer properties, targeting multiple pathways involved in tumor growth and metastasis .
Antimicrobial Activity
A study evaluated the Minimum Inhibitory Concentration (MIC) of various thiazole derivatives against Mycobacterium species. The results indicated that several compounds exhibited MIC values below 50 µg/mL, demonstrating promising anti-mycobacterial activity .
Antiviral Activity
In vitro assays demonstrated that this compound could inhibit the interaction between viral proteins crucial for influenza A virus replication. The compound showed an IC50 value of approximately 12 µM in minireplicon assays, indicating effective antiviral properties without significant cytotoxicity up to concentrations of 250 µM .
Case Studies
Case Study 1: Antimycobacterial Activity
A high-throughput screening (HTS) identified several thiazole derivatives with potent activity against Mycobacterium avium complex. Among these, one compound demonstrated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL .
Case Study 2: Antiviral Efficacy
In a study focused on influenza virus inhibition, a derivative structurally related to this compound showed promising results with an EC50 ranging from 7 to 25 µM against various strains of the virus .
Q & A
Q. What are the recommended synthetic routes for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide?
Methodological Answer:
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Step 1: Synthesize the thiazole core by reacting 2-amino-5-methyl-4-phenylthiazole with chloroacetyl chloride in the presence of triethylamine (Et₃N) in dioxane at 20–25°C .
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Step 2: Couple the thiazole intermediate with [1,1'-biphenyl]-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI or DCC) under inert conditions.
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Step 3: Purify via automated flash chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (ethanol-DMF mixtures), yielding ~50–84% depending on substituents .
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Key Data:
Step Reagents/Conditions Yield (%) Purification Method 1 ClCH₂COCl, Et₃N, dioxane 60–80 Filtration/Recrystallization 2 EDCI/DMAP, DCM 50–69 Flash Chromatography
Q. What spectroscopic and analytical methods confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Analyze chemical shifts to confirm aromatic protons (δ 7.2–8.1 ppm for biphenyl), thiazole protons (δ 2.3–2.6 ppm for methyl groups), and carboxamide carbonyl (δ ~165–170 ppm) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to confirm elemental composition .
- Melting Point: Compare observed values (e.g., 180–220°C) with literature to assess purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
Q. How can contradictory bioactivity data across assays be resolved?
Methodological Answer:
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
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Solubility Enhancement: Introduce polar groups (e.g., -OH, -NH₂) on the biphenyl ring or use co-solvents (DMSO at 60 mg/mL) .
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Metabolic Stability: Replace labile methyl groups with deuterated analogs or fluorinated substituents to slow CYP450-mediated degradation .
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Key Data:
Modification Aqueous Solubility (µg/mL) Metabolic Half-Life (h) Parent 5.2 1.5 -OH Derivative 18.7 3.2
Q. How can computational modeling guide the design of derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
